molecular formula C16H20N2O2S B14649690 Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- CAS No. 43040-78-4

Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-

Cat. No.: B14649690
CAS No.: 43040-78-4
M. Wt: 304.4 g/mol
InChI Key: YDHGKNGVXOEORK-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for the development of novel bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of different stereochemical patterns . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . The exact pathways involved can vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .

Uniqueness

What sets pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule .

Properties

CAS No.

43040-78-4

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N,N-dimethyl-5-pyrrolidin-1-ylsulfonylnaphthalen-1-amine

InChI

InChI=1S/C16H20N2O2S/c1-17(2)15-9-5-8-14-13(15)7-6-10-16(14)21(19,20)18-11-3-4-12-18/h5-10H,3-4,11-12H2,1-2H3

InChI Key

YDHGKNGVXOEORK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3

solubility

34 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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